![molecular formula C8H12O3S B2790063 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide CAS No. 67194-71-2](/img/structure/B2790063.png)
9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide is a chemical compound with the linear formula C8H14O2S . It has a molecular weight of 174.264 . This compound is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The InChI code for this compound is 1S/C8H12O3S/c9-6-4-7-2-1-3-8(5-6)12(7,10)11 .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 210-211°C . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 9-Thiabicyclo[3.3.1]nonane-2,6-dione is used as an intermediate in the synthesis of other chemical compounds. It is produced through reactions involving sulfur dichloride, cyclooctadiene, and subsequent oxidation and halogen replacement processes. This compound has applications in stereoselective and enantioselective reactions (Bishop, 2003).
Photoreactivity Studies
- A study exploring the photoreactivity of 9-thiabicyclo[3.3.1]nonan-3-one 9 under various conditions revealed significant chemoselectivity in its reactions. The study contributes to understanding the behavior of this compound under photochemical conditions, which is valuable for designing photochemical syntheses (Muraoka et al., 1996).
Catalysis and Nanoparticle Synthesis
- The compound 9-Borabicyclo [3.3.1] nonane (9-BBN) has been employed as a reducing agent in the synthesis of gold nanoparticles. This highlights its potential in the field of nanotechnology, particularly for producing nanoparticles with controlled sizes (Sardar & Shumaker-Parry, 2009).
Molecular Structure Analysis
- Research on 3,7-dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxide provided insights into its molecular structure, which is critical for understanding its chemical behavior and potential applications in synthesis and drug design (Vlasova et al., 2013).
Biomass-Derived Product Synthesis
- The compound 9-thiabicyclo[3,3,1]nonane-2,6–dione was synthesized using an environmentally friendly hydrogenation process. This highlights its role in green chemistry and its potential use in converting biomass to valuable chemical products (Bogel-Łukasik et al., 2018).
Conformational Studies
- Investigations into the conformation of related compounds, such as 3-azabicyclo[3.3.1]nonane derivatives , contribute to a better understanding of the structural properties of similar bicyclic compounds. This knowledge is essential for the development of new materials and drugs (Jeyaraman et al., 1982).
Safety and Hazards
The safety information for 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
9,9-dioxo-9λ6-thiabicyclo[3.3.1]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c9-6-4-7-2-1-3-8(5-6)12(7,10)11/h7-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYHPFYCBVAWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


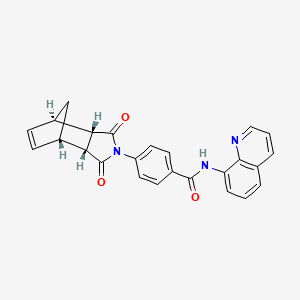
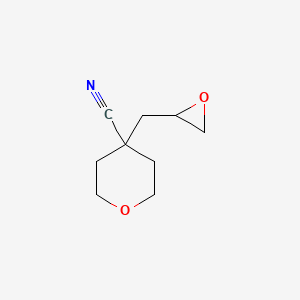

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2789988.png)
![N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2789991.png)
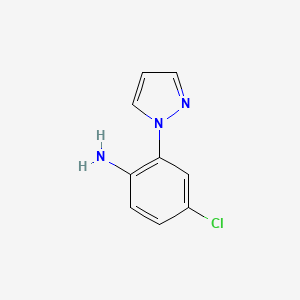
![6-Phenyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2789993.png)
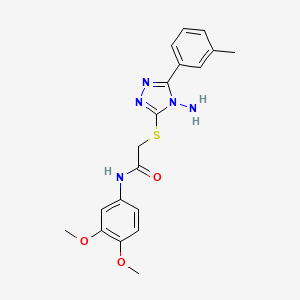
![2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B2789998.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2789999.png)
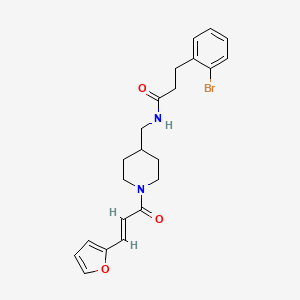
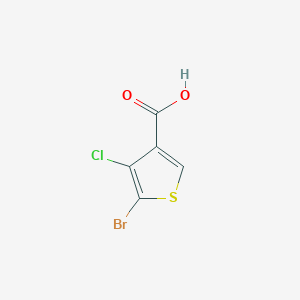
![2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2790003.png)